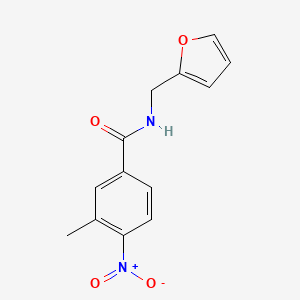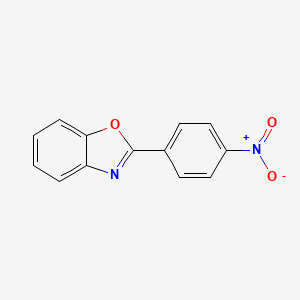![molecular formula C19H23N5O B5518135 3-(1-methyl-1H-imidazol-2-yl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5518135.png)
3-(1-methyl-1H-imidazol-2-yl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole and piperidine derivatives typically involves multiple steps, including the conversion of organic acids into esters, hydrazides, and subsequently, oxadiazole derivatives. For example, the synthesis of 5-substituted 1,3,4-oxadiazole derivatives can be achieved by reacting esters with hydrazides to form oxadiazole thiols, which are then combined with piperidine derivatives to yield the target compounds. These processes involve various reagents and catalysts, such as N,N-dimethylformamide (DMF) and sodium hydride, to facilitate the reactions (Khalid et al., 2016).
Molecular Structure Analysis
The molecular structure of these compounds is elucidated using modern spectroscopic techniques, including NMR, IR, and mass spectrometry. These methods provide detailed information about the molecular framework, functional groups, and overall geometry of the compounds. Structural analyses reveal the presence of key features such as oxadiazole rings, piperidine moieties, and substituted phenyl groups, contributing to their chemical properties and biological activity.
Chemical Reactions and Properties
Compounds containing 1,3,4-oxadiazole and piperidine groups engage in various chemical reactions, including those with aromatic diazonium salts, active methylene compounds, and hydroxylamine hydrochloride, leading to the formation of pyridazine, oxadiazole, triazole, and aminopyrazole derivatives. These reactions are influenced by the compound's chemical structure, particularly the reactive sites and electronic configuration of the oxadiazole and piperidine rings (Abdallah et al., 2007).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, can be determined through various analytical techniques. X-ray diffraction studies provide insights into the crystal packing, hydrogen bonding patterns, and overall solid-state structure, which are crucial for understanding the compound's stability, reactivity, and interaction with biological targets.
Chemical Properties Analysis
The chemical properties of 1,3,4-oxadiazole and piperidine derivatives, including their reactivity, stability, and interaction with other molecules, are closely related to their molecular structure. The presence of electron-withdrawing or electron-donating groups on the oxadiazole ring or the piperidine nitrogen can significantly affect these properties. Additionally, the compound's ability to form hydrogen bonds and participate in π-π stacking interactions plays a vital role in its biological activities and potential applications.
For more in-depth information on the synthesis, structure, and properties of "3-(1-methyl-1H-imidazol-2-yl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine" and related compounds, the following references are recommended:
- Khalid, H., Aziz‐ur‐Rehman, Abbasi, M., Hussain, R., Malik, A., Ashraf, M., & Fatmi, M. Q. (2016). Synthesis, Spectral Analysis and Biological Evaluation of 5-Substituted 1,3,4-Oxadiazole-2-yl-4-(Piperidin-1-ylsulfonyl)Benzyl Sulfide. Link to paper.
- Abdallah, T. A., Salaheldin, A. M., & Radwan, N. (2007). Studies With Enamines: Synthesis and Reactivity of 4-Nitrophenyl-1-piperidinostyrene. Synthesis of Pyridazine, Oxadiazole, 1,2,3-Triazole and 4-Aminopyrazole Derivatives. Link to paper.
属性
IUPAC Name |
5-[[3-(1-methylimidazol-2-yl)piperidin-1-yl]methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c1-14-5-7-15(8-6-14)18-21-17(25-22-18)13-24-10-3-4-16(12-24)19-20-9-11-23(19)2/h5-9,11,16H,3-4,10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPCPKDJZLEYAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN3CCCC(C3)C4=NC=CN4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl {[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetate](/img/structure/B5518055.png)
![N-(2-methoxyethyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5518064.png)

![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5518092.png)
![2-[4-[4-(ethylamino)-2-pyrimidinyl]-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5518093.png)
![3-{[(1S*,5R*)-6-benzyl-3,6-diazabicyclo[3.2.2]non-3-yl]methyl}-2,4-dichlorophenol](/img/structure/B5518101.png)
![3-{[4-(5-chloropyridin-2-yl)piperazin-1-yl]methyl}piperidin-3-ol](/img/structure/B5518104.png)
![7-[chloro(difluoro)methyl]-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5518110.png)


![3-[4-(benzyloxy)phenyl]-N-isopropylacrylamide](/img/structure/B5518118.png)
![tert-butyl {4-[2-(cyanoacetyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5518120.png)

